molecular formula C7H5BrClNO2 B12957031 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid

Katalognummer: B12957031
Molekulargewicht: 250.48 g/mol
InChI-Schlüssel: JBUPWRWMXXDDLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both bromine and chlorine substituents on the pyridine ring, which significantly influences its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to control the reaction environment. This ensures high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid involves its interaction with various molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity with enzymes and other proteins. The compound can participate in various biochemical pathways, affecting cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Bromo-6-chloropyridin-3-yl)acetic acid is unique due to the combination of bromine, chlorine, and acetic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.

Eigenschaften

Molekularformel

C7H5BrClNO2

Molekulargewicht

250.48 g/mol

IUPAC-Name

2-(2-bromo-6-chloropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5BrClNO2/c8-7-4(3-6(11)12)1-2-5(9)10-7/h1-2H,3H2,(H,11,12)

InChI-Schlüssel

JBUPWRWMXXDDLW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1CC(=O)O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.